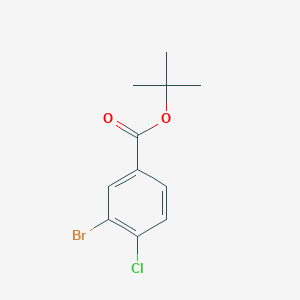
Tert-butyl 3-bromo-4-chlorobenzoate
Cat. No. B8477994
M. Wt: 291.57 g/mol
InChI Key: HJONSESKSQZNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08067599B2
Procedure details


5.34 g 3-bromo-4-chlorobenzoic acid tert-butyl ester in 60 ml dry THF were cooled to −78° C. 12.59 ml (1.1 equivalents) of a 1.6 M solution of n-butyl lithium in hexane were added slowly and stirring was continued at −78° C. for 30 min. 20 g solid carbon dioxide were quickly crushed and added to the mixture. Cooling was continued for another 30 min before the mixture was allowed to warm up to room temperature. After 1 hr at room temperature, water and ethyl acetate were added and the organic phase was separated. The water phase was extracted with ethyl acetate and the combined organic phases were evaporated and purified by chromatography on silica in a heptane/ethyl acetate gradient.


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
solid
Quantity
20 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9](Br)[CH:8]=1)([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[C:21](=[O:23])=[O:22].O>C1COCC1.CCCCCC.C(OCC)(=O)C>[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([C:21]([OH:23])=[O:22])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.34 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=C(C=C1)Cl)Br)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
[Compound]
|
Name
|
solid
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for another 30 min before the mixture
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 hr at room temperature
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water phase was extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic phases were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography on silica in a heptane/ethyl acetate gradient
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)OC(C1=CC(C(=O)O)=C(C=C1)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
